Dibenzyl suberate
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Overview
Description
Preparation Methods
Dibenzyl suberate can be synthesized through esterification reactions. One common method involves the esterification of suberic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid . Another method involves the transesterification of benzyl benzoate with 1,4-butanediol . Industrial production methods typically involve similar esterification or transesterification reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Dibenzyl suberate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form suberic acid and benzaldehyde using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert this compound to suberic acid and benzyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are suberic acid, benzaldehyde, and benzyl alcohol .
Scientific Research Applications
Dibenzyl suberate has several scientific research applications:
Biology: It is used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research on this compound includes its potential use in drug delivery systems due to its ability to form stable esters.
Industry: It is used as a plasticizer, solvent, and lubricant additive.
Mechanism of Action
The mechanism of action of dibenzyl suberate involves its hydrolysis to suberic acid and benzyl alcohol. This hydrolysis can be catalyzed by enzymes such as esterases. The molecular targets and pathways involved include the ester bonds in the compound, which are cleaved during hydrolysis .
Comparison with Similar Compounds
Dibenzyl suberate can be compared with other similar compounds such as:
Dibenzyl succinate: Similar ester compound but derived from succinic acid.
Dibenzyl adipate: Another ester compound derived from adipic acid.
Dibenzyl glutarate: An ester compound derived from glutaric acid.
This compound is unique due to its specific ester structure and the properties imparted by the suberic acid backbone .
Properties
CAS No. |
42413-23-0 |
---|---|
Molecular Formula |
C22H26O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
dibenzyl octanedioate |
InChI |
InChI=1S/C22H26O4/c23-21(25-17-19-11-5-3-6-12-19)15-9-1-2-10-16-22(24)26-18-20-13-7-4-8-14-20/h3-8,11-14H,1-2,9-10,15-18H2 |
InChI Key |
KWYCNDSIQMBOIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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